molecular formula C15H15O3P B12791842 Dimethyl 9h-fluoren-9-ylphosphonate CAS No. 6344-52-1

Dimethyl 9h-fluoren-9-ylphosphonate

Cat. No.: B12791842
CAS No.: 6344-52-1
M. Wt: 274.25 g/mol
InChI Key: YVQALKAHQWGZLK-UHFFFAOYSA-N
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Description

Dimethyl 9h-fluoren-9-ylphosphonate is a chemical compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 9h-fluoren-9-ylphosphonate can be synthesized through the metallation of fluorene with potassium tert-butoxide, followed by treatment with methyl iodide in cation-solvating solvents such as methylphosphonic acid tetramethyldiamide, hexamethapol, dimethyl sulfoxide, or diglyme . This method yields 9,9-dimethylfluorene, which can then be further reacted to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of efficient solvents and reagents ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 9h-fluoren-9-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) is commonly used for oxidation reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 9-fluorenones substituted with nitro, halogen, or alkyl groups.

    Substitution: New phosphonate derivatives with different functional groups.

Scientific Research Applications

Dimethyl 9h-fluoren-9-ylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 9h-fluoren-9-ylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical and chemical effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Dimethyl 9h-fluoren-9-ylphosphonate can be compared with other phosphonate compounds such as:

Uniqueness

This compound is unique due to its specific structure, which combines the properties of fluorene and phosphonate groups

List of Similar Compounds

Properties

IUPAC Name

9-dimethoxyphosphoryl-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15O3P/c1-17-19(16,18-2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQALKAHQWGZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1C2=CC=CC=C2C3=CC=CC=C13)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287474
Record name dimethyl 9h-fluoren-9-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-52-1
Record name Phosphonic acid, 9H-fluoren-9-yl-, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6344-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 51300
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC407092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC51300
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 9h-fluoren-9-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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